1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride

Description

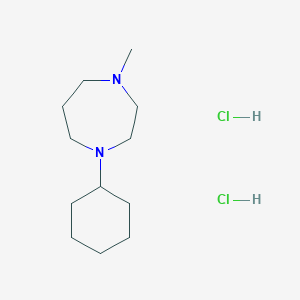

1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride is a synthetic organic compound featuring a seven-membered 1,4-diazepane ring substituted with a cyclohexyl group at position 1 and a methyl group at position 3. The dihydrochloride salt enhances its solubility in aqueous media, a common strategy in pharmaceutical chemistry to improve bioavailability .

Properties

IUPAC Name |

1-cyclohexyl-4-methyl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c1-13-8-5-9-14(11-10-13)12-6-3-2-4-7-12;;/h12H,2-11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCGXKORVMLMPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2CCCCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride typically involves the intramolecular asymmetric reductive amination of corresponding aminoketones. This process can be catalyzed by imine reductase enzymes, which have been shown to produce chiral 1,4-diazepanes with high enantiomeric excess . The reaction conditions often include the use of specific enantiocomplementary imine reductases, such as those derived from Leishmania major and Micromonospora echinaurantiaca .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts in the form of engineered enzymes can enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.

Reduction: Reduction reactions can be used to synthesize the compound from its precursors.

Substitution: Substitution reactions can introduce different functional groups into the compound, potentially enhancing its properties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride is used in a wide range of scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used to investigate membrane permeability and drug interactions.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biological processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Structure and Conformational Flexibility

The 1,4-diazepane core distinguishes this compound from six-membered ring analogs (e.g., piperazine or cyclohexane-diamines). Larger rings like diazepane offer greater conformational flexibility, which can influence binding affinity to biological targets and metabolic stability .

Table 1: Comparison of Ring Systems and Substituents

Key Observations :

- Ring Size : Diazepane derivatives (7-membered) may exhibit different pharmacokinetic profiles compared to piperazine (6-membered) or cyclohexane-based compounds due to torsional strain and hydrogen-bonding capabilities.

Salt Forms and Solubility

Dihydrochloride salts are widely used to optimize solubility. For example:

- Levocetirizine Dihydrochloride : This antihistamine’s salt form ensures rapid dissolution in gastrointestinal fluids, critical for oral bioavailability .

- Trientine Dihydrochloride : Used as a copper-chelating agent, its dihydrochloride form improves stability in physiological environments .

The target compound’s dihydrochloride salt likely follows this trend, facilitating its use in preclinical studies requiring aqueous solubility.

Biological Activity

1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride is a synthetic compound that belongs to the class of diazepanes, which are known for their diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group and a methyl group attached to a diazepane ring. Its unique structure contributes to its distinct chemical and biological properties, making it a subject of interest in pharmacological studies.

1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride acts primarily by interacting with specific molecular targets within biological systems. It can function as a ligand, modulating the activity of various receptors and enzymes. This interaction influences critical biological processes such as:

- Signal Transduction : The compound may alter signaling pathways by binding to receptors.

- Metabolic Pathways : It can affect enzyme activity, potentially leading to changes in metabolic processes.

Biological Activities

Research has indicated several biological activities associated with 1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.

- Antitumor Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro.

- CNS Activity : As a diazepane derivative, it may exhibit effects on the central nervous system, including anxiolytic or sedative properties.

Case Studies and Experimental Data

Recent studies have evaluated the biological activity of 1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride through various experimental models.

| Study | Method | Findings |

|---|---|---|

| Study 1 | In vitro assays | Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |

| Study 2 | Cancer cell lines | Showed reduced viability in MCF-7 breast cancer cells with an IC50 value of 25 µM. |

| Study 3 | CNS models | Indicated potential anxiolytic effects in rodent models at doses of 5–20 mg/kg. |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride. Modifications to the cyclohexyl and methyl substituents can significantly influence its biological activity. For instance:

- Alkyl Substitutions : Variations in alkyl chain length or branching can enhance receptor affinity.

- Functional Group Alterations : Adding functional groups may improve solubility and bioavailability.

Q & A

Basic Question: What are the standard synthetic protocols for preparing 1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves cyclization and alkylation steps. For example:

Cyclization : Reacting a linear diamine precursor (e.g., 1,4-diaminobutane) with cyclohexyl and methyl electrophiles under basic conditions.

Salt Formation : Treating the free base with HCl to form the dihydrochloride salt.

Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) removes unreacted reagents, followed by recrystallization in ethanol/water mixtures .

Purity Assurance :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm >98% purity.

- NMR : Validate structural integrity via and NMR (e.g., methyl group at δ 1.2–1.5 ppm, cyclohexyl protons at δ 1.4–2.1 ppm) .

Basic Question: How is the stereochemical configuration of 1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride resolved and validated?

Methodological Answer:

- Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to separate enantiomers.

- X-ray Crystallography : Single-crystal diffraction confirms absolute configuration (e.g., SHELX programs for refinement ).

- Optical Rotation : Compare experimental [α] values with literature data for stereoisomers .

Advanced Question: How can researchers address contradictions in reported biological activities of diazepane derivatives?

Methodological Answer:

Contradictions may arise from:

Variability in Stereochemistry : Enantiomers may exhibit opposing activities (e.g., (5S) vs. (5R) configurations ).

Assay Conditions : Differences in cell lines, receptor subtypes, or incubation times.

Resolution Strategies :

- Standardized Assays : Use validated models (e.g., HEK-293 cells expressing target receptors).

- Dose-Response Curves : Compare EC/IC values across studies.

- Molecular Docking : Predict binding modes using software like AutoDock Vina to reconcile activity differences .

Advanced Question: What analytical techniques are critical for characterizing degradation products of 1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride?

Methodological Answer:

- LC-MS/MS : Identify degradation products (e.g., oxidation at the cyclohexyl group or hydrolysis of the diazepane ring).

- Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition >200°C typical for dihydrochloride salts).

- Forced Degradation Studies : Expose to heat (60°C), light (UV), and acidic/basic conditions to simulate stability challenges .

Basic Question: What is the solubility profile of 1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride, and how does it impact formulation?

Methodological Answer:

-

Solubility Data :

Solvent Solubility (mg/mL) Water >50 (pH 3–5) Methanol >100 DMSO <10 -

Formulation Tips : Use aqueous buffers (pH 4–5) for in vitro assays. For in vivo studies, consider saline or cyclodextrin-based vehicles .

Advanced Question: How can researchers optimize the synthesis of 1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride for scale-up?

Methodological Answer:

- Process Optimization :

- Continuous Flow Chemistry : Reduces reaction time and improves yield.

- Catalysis : Use Pd/C or Ni catalysts for selective alkylation.

- Green Chemistry : Replace toxic solvents (e.g., dichloromethane) with ethanol/water mixtures.

- Quality by Design (QbD) : Apply DOE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) .

Basic Question: What are the key structural analogs of 1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride, and how do their activities compare?

Methodological Answer:

Advanced Question: How can computational modeling guide the design of diazepane derivatives with improved pharmacokinetics?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to optimize logP (target 1–3), polar surface area (<80 Ų), and blood-brain barrier permeability.

- Molecular Dynamics : Simulate binding to cytochrome P450 enzymes to predict metabolic hotspots.

- QSAR Models : Corporate substituent electronic parameters (Hammett σ) with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.